molecular formula C10H13NO3 B11904272 (3S,4S)-3-Amino-6-methoxychroman-4-ol

(3S,4S)-3-Amino-6-methoxychroman-4-ol

Cat. No.: B11904272
M. Wt: 195.21 g/mol
InChI Key: IAYZTYDQTUPYSN-WPRPVWTQSA-N
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Description

(3S,4S)-3-Amino-6-methoxychroman-4-ol (CAS Number 784081-53-4) is a chiral chroman derivative with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound features a chroman core structure, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Chroman derivatives have been extensively investigated for their potential therapeutic applications, particularly in the field of oncology, where certain analogs have demonstrated sensitizing effects on cancer cells to established chemotherapeutic agents . Researchers value this specific stereoisomer for its defined three-dimensional structure, which is critical for studying structure-activity relationships (SAR) and for the development of targeted therapies. The compound's physicochemical properties include a calculated density of 1.252 g/cm³ and a boiling point of approximately 333.8°C at 760 mmHg . Its structure can be represented by the SMILES notation COc1ccc2c(c1) C@@H O . This compound is supplied for research purposes and is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please note that while related chroman derivatives show promise in scientific research, the specific biological mechanisms and full spectrum of applications for this particular compound are subject to ongoing investigation and are not fully characterized. Researchers should consult the relevant scientific literature for the latest advancements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3S,4S)-3-amino-6-methoxy-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H13NO3/c1-13-6-2-3-9-7(4-6)10(12)8(11)5-14-9/h2-4,8,10,12H,5,11H2,1H3/t8-,10-/m0/s1

InChI Key

IAYZTYDQTUPYSN-WPRPVWTQSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)OC[C@@H]([C@H]2O)N

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2O)N

Origin of Product

United States

Stereochemical Characterization and Absolute Configuration Assignment

Spectroscopic Methods for Absolute Configuration Determination

Spectroscopic techniques are indispensable for elucidating the absolute configuration of chiral molecules by probing their interaction with electromagnetic radiation.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides a unique fingerprint of the molecule's stereochemistry. To exhibit a measurable CD spectrum, a molecule must contain one or more chromophores, such as aromatic rings or carbonyl groups, in a chiral environment. nih.gov

For complex molecules like (3S,4S)-3-Amino-6-methoxychroman-4-ol, interpreting the experimental CD spectrum can be challenging. nih.gov In such cases, Electronic Circular Dichroism (ECD) analysis, which involves quantum chemical calculations, becomes a crucial tool. nih.gov By comparing the experimentally measured ECD spectrum with theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be confidently assigned. nih.gov The calculated spectrum that best matches the experimental data corresponds to the correct absolute configuration.

A typical ECD analysis involves:

Conformational Search: Identifying the most stable conformations of the molecule.

Quantum Chemical Calculations: Calculating the ECD spectrum for each stable conformer.

Spectral Comparison: Comparing the Boltzmann-averaged calculated spectrum with the experimental spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While standard 1H and 13C NMR can confirm the connectivity of atoms and the position of substituents, advanced NMR techniques can provide insights into the relative stereochemistry of a molecule. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of protons, helping to deduce the relative orientation of substituents on the chroman ring.

For the definitive determination of absolute configuration, the use of chiral derivatizing agents (CDAs) in conjunction with NMR is a common strategy. The reaction of the amino or hydroxyl group of the chroman with a chiral reagent creates a pair of diastereomers, which will exhibit distinct NMR spectra, allowing for their differentiation and, in many cases, the assignment of the absolute configuration of the original molecule.

Chiral Chromatographic Techniques for Enantiomeric Purity and Separation

Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. yakhak.org This is essential to ensure that a sample contains only the desired stereoisomer.

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most widely used method for separating enantiomers. yakhak.org CSPs are themselves chiral and interact differently with the two enantiomers of a compound, leading to different retention times and thus their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including amines and amino alcohols. yakhak.org The choice of the specific CSP and the mobile phase composition are critical factors for achieving successful enantiomeric separation. yakhak.orgsigmaaldrich.com For polar compounds like amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often used as they are compatible with both organic and aqueous mobile phases. sigmaaldrich.comresearchgate.net

Table 1: Common Chiral Stationary Phases for Amino Alcohol Separation

CSP TypeChiral Selector ExampleTypical Mobile Phase
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Macrocyclic GlycopeptideTeicoplaninMethanol (B129727)/Water/Acetic Acid/Triethylamine

The coupling of HPLC with a circular dichroism detector (HPLC-CD) provides a powerful tool for the analysis of chiral compounds. chromatographyonline.com This hyphenated technique allows for the simultaneous separation of enantiomers by HPLC and the acquisition of their individual CD spectra. chromatographyonline.com This is particularly useful for confirming the identity and enantiomeric purity of each separated peak. chromatographyonline.com The ability to obtain CD spectra on-the-fly provides an extra layer of confidence in the stereochemical assignment. chromatographyonline.com Online monitoring platforms combining HPLC and other detectors like NMR can also be utilized for process development and understanding. nih.gov

Derivatization is a chemical modification of the analyte that can be employed for several purposes in chiral analysis. In some cases, it is used to improve the chromatographic properties or detectability of the compound. researchgate.netsigmaaldrich.com More importantly for chiral analysis, derivatization with a chiral derivatizing agent (CDA) converts a pair of enantiomers into a pair of diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.gov

Common derivatizing agents for amino groups include:

Marfey's reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide is widely used for determining the stereochemistry of amino acids. nih.gov

GITC: 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate reacts with primary and secondary amines. nih.gov

S-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another effective reagent for amino group derivatization. nih.gov

OPA in combination with a chiral thiol: o-Phthalaldehyde reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric isoindoles. nih.gov

For the hydroxyl group, derivatization can be achieved using reagents like N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC). nih.gov The choice of the derivatizing agent depends on the specific functional groups present in the molecule and the analytical goals. nih.gov

X-ray Crystallography for Definitive Absolute Configuration

Information regarding the single-crystal X-ray analysis of this compound is not available in the reviewed scientific literature.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Chiroptical Properties and Stereochemistry

Density Functional Theory (DFT) has proven to be an invaluable tool in the structural elucidation of chiral molecules like (3S,4S)-3-amino-6-methoxychroman-4-ol. By modeling the electronic structure, DFT allows for the prediction of properties that are highly sensitive to the spatial arrangement of atoms.

Theoretical ECD Spectra Calculations (e.g., TD-DFT)

The absolute configuration of complex chiral molecules can be reliably determined by comparing experimentally measured electronic circular dichroism (ECD) spectra with those predicted by time-dependent density functional theory (TD-DFT). This approach is a powerful, non-destructive method for stereochemical assignment. Although specific TD-DFT studies focused solely on this compound are not widely published, the methodology is well-established for related chromane (B1220400) structures.

The process involves calculating the excited states of the molecule to simulate the differential absorption of left and right circularly polarized light. The resulting theoretical spectrum provides a unique fingerprint for a specific stereoisomer. For related compounds, researchers have successfully reproduced experimental ECD spectra, allowing for the unambiguous assignment of the absolute configuration. This computational technique is particularly crucial for confirming the stereochemistry of synthetic products and natural isolates.

Conformational Analysis and Dihydropyran Ring Twist

The biological activity and spectroscopic properties of chromane derivatives are intrinsically linked to the conformation of the dihydropyran ring. DFT calculations are instrumental in exploring the potential energy surface of this compound to identify its most stable conformations.

The dihydropyran ring in chromanols typically adopts a half-chair or twist-chair conformation. The precise twist and the orientation of the amino and hydroxyl substituents are determined by a delicate balance of steric and electronic interactions. Computational analysis allows for the quantitative assessment of these conformational preferences. For similar structures, studies have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational equilibrium, locking the dihydropyran ring into a specific geometry. This conformational rigidity can be a key determinant of the molecule's interaction with its biological partners.

ParameterDescriptionTypical Values for Chromane Rings
Ring Conformation The spatial arrangement of the atoms in the dihydropyran ring.Half-Chair, Twist-Chair, Boat
Torsion Angles The dihedral angles that define the puckering of the ring.Varies with conformation
Energy Barrier The energy required to convert between different conformations.Can be calculated via DFT

Molecular Modeling and Mechanistic Studies of Synthetic Pathways

Computational modeling provides a window into the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, molecular modeling can illuminate the factors that govern the high stereoselectivity of the reactions.

Understanding Reaction Mechanisms and Stereoselectivity

The synthesis of a specific stereoisomer like this compound requires precise control over the formation of the chiral centers at the C3 and C4 positions. Asymmetric synthesis strategies are often employed to achieve this. Computational studies can model the transition states of key reaction steps, such as catalytic hydrogenation or aminohydroxylation.

By calculating the energies of the different diastereomeric transition states, researchers can predict which stereochemical outcome is favored and why. These models can account for the role of the catalyst, the solvent, and the substrate in directing the stereochemistry of the reaction. This understanding is critical for optimizing reaction conditions to maximize the yield of the desired (3S,4S) isomer.

Molecular Docking Studies and Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking simulations are employed. This computational technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme.

The process involves generating a three-dimensional model of the ligand, this compound, and docking it into the binding site of a target protein. The simulation then calculates the binding affinity and identifies the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

While specific docking studies for this compound are not extensively documented in public literature, studies on analogous chromane structures have demonstrated their potential to interact with a variety of biological targets. These studies provide a framework for how this compound might bind to and modulate the function of proteins, guiding future experimental investigations into its pharmacological properties.

Interaction TypeDescriptionPotential Groups Involved on the Ligand
Hydrogen Bonding An electrostatic attraction between a hydrogen atom and a nearby electronegative atom.Amino (-NH2), Hydroxyl (-OH), Methoxy (B1213986) (-OCH3)
Hydrophobic Interactions The tendency of nonpolar groups to associate in an aqueous environment.Chromane ring system
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.The overall molecular dipole

Biological Activity and Structure Activity Relationship Studies of Chromanol Amino Alcohol Derivatives

Chromanol Amino Alcohols as Scaffolds in Medicinal Chemistry and Drug Discovery

The inherent structural features of chromanol amino alcohols make them ideal starting points for drug discovery programs. Their rigid, bicyclic core allows for the precise spatial arrangement of functional groups, a critical factor in achieving high-affinity interactions with biological targets.

The chroman-4-one, or chromanone, scaffold is a well-established pharmacophore and a fundamental building block in medicinal chemistry. nih.gov The absence of a double bond between positions C-2 and C-3 distinguishes it from chromone (B188151) but leads to significant variations in biological activity. nih.gov The structural diversity of the chromanol core, which can be derived from natural sources or synthesized, has given rise to over 230 known structures with a wide array of pharmacological activities, including anti-inflammatory and anti-carcinogenic properties. nih.gov

The chromanone skeleton's versatility allows for derivatization at multiple positions, yielding families of compounds like flavanones, homoisoflavonones, and spirochromanones. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the chromanone ring can produce potent compounds with activities comparable to well-known agents like Vitamin E and Trolox. nih.gov The benzopyran core, substituted with functional groups such as amino and hydroxyl moieties, is a feature of many chiral chroman derivatives studied for their potential as intermediates in drug synthesis and for their intrinsic bioactive properties.

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govyoutube.com This approach begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically 100–300 Da), to identify those that bind, albeit weakly, to a biological target. nih.govnih.gov These initial hits serve as starting points for optimization into more potent, drug-like molecules through chemical elaboration, such as growing, linking, or merging fragments. youtube.comnih.gov

Amino alcohols are a particularly valuable class of fragments due to their bifunctionality and the presence of stereogenic centers, which can be crucial for specific binding interactions. wikipedia.orgdiva-portal.org The generation of libraries containing diverse, chirally pure amino alcohol-derived fragments is an efficient strategy for exploring chemical space. acs.org The FBLD process typically involves:

High-Resolution Target Structure Determination: Obtaining a detailed 3D structure of the biological target, often through X-ray crystallography. researchgate.net

Fragment Screening: Using sensitive biophysical techniques like native mass spectrometry or X-ray crystallography to detect the weak binding of fragments to the target. nih.govresearchgate.net

Hit Characterization: Analyzing the binding mode and affinity of the identified fragment hits. researchgate.net

Structure-Guided Optimization: Systematically modifying the fragment to improve its binding affinity and drug-like properties, leading to a potent lead compound. researchgate.net

This methodology allows for a more efficient exploration of chemical space with smaller libraries compared to traditional high-throughput screening (HTS) and often yields lead compounds with higher ligand efficiency. nih.govnih.gov

Investigation of In Vitro Biological Activities and Mechanistic Studies

The therapeutic potential of chromanol amino alcohols is being actively investigated through a variety of in vitro studies to elucidate their mechanisms of action at the molecular level.

One of the significant therapeutic targets for chromanol derivatives is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The hyperactivation of these enzymes leads to a decrease in acetylcholine (B1216132) levels in the brain, a hallmark of Alzheimer's disease. nih.gov Therefore, inhibiting AChE and BChE is a promising strategy for treating this neurodegenerative disorder. nih.gov

In a study of chromenone-based derivatives, several compounds demonstrated potent inhibitory activity against both enzymes. nih.gov Some derivatives exhibited dual inhibition, a desirable characteristic for treating the complex pathology of Alzheimer's. nih.gov The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Cholinesterase Inhibitory Activity of Selected Chromenone Derivatives
CompoundTarget EnzymeIC₅₀ (µM)
2lAChE0.08 ± 0.03
3qBChE0.04 ± 0.01
3h (Dual Inhibitor)AChE0.15 ± 0.01
BChE0.09 ± 0.01

To understand how these inhibitors interact with their target enzymes at a molecular level, computational techniques like molecular docking are employed. nih.gov Docking studies predict the preferred binding pose and energy of a ligand within the active site of a protein, providing crucial insights into the structure-activity relationship. researchgate.netfrontiersin.org

For chromenone-based cholinesterase inhibitors, molecular docking has been used to explore the probable binding modes of the most potent dual inhibitors within the enzyme's active site. nih.gov Similarly, docking studies on other enzyme systems, such as alcohol dehydrogenase, have revealed binding efficiencies for various phytochemicals, with calculated binding energies indicating the strength of the interaction. nih.gov For instance, studies comparing the binding of aldehydes and alcohols to human serum albumin showed that both ligands prefer the same binding site, with the aldehyde forming a stronger interaction due to the greater hydrophobicity and polarity of its carbonyl group. mdpi.com These computational predictions, combined with in vitro assay results, help in the rational design of more effective inhibitors. nih.gov

The chromanol scaffold is a core feature of vitamin E, and its derivatives are recognized for significant antioxidant and anti-inflammatory properties. nih.govfrontiersin.org These compounds can interfere with multiple molecular targets and signaling pathways involved in inflammation. nih.gov

Anti-inflammatory Activity: Chromanol derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory mediators. frontiersin.org For example, sargachromanols can inhibit the expression of inducible nitric oxide synthase (iNOS) protein and the production of nitric oxide, an important signaling molecule in inflammatory processes. frontiersin.org The chromanol and chromenol derivatives also appear to interfere with the nuclear factor-κB (NF-κB) pathway and the activity of 5-lipoxygenase, both of which are central to the inflammatory response. nih.gov These actions can lead to a reduction in the expression of pro-inflammatory cytokines like IL-1β and IL-6. nih.govfrontiersin.org

Antioxidant Properties: The antioxidant capacity of chromanols is a key aspect of their biological activity. researchgate.net They act as chain-breaking antioxidants, similar to tocopherol, by reducing oxygen-centered radicals. researchgate.netresearchgate.net This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov The development of scaffolds that combine antioxidant properties with other functionalities, such as promoting bone regeneration, highlights the therapeutic potential of these compounds in addressing complex health issues involving oxidative damage. nih.gov

Structure-Activity Relationship (SAR) Studies for Chromanol Derivatives

The biological activity of chromanol derivatives is intricately linked to their three-dimensional structure and the nature of chemical groups attached to the core ring system. Structure-Activity Relationship (SAR) studies aim to decipher these connections, providing a roadmap for designing compounds with enhanced or specific therapeutic effects. By systematically altering parts of the molecule, researchers can identify the key features—known as a pharmacophore—that are essential for biological action. For chromanol amino alcohols, the stereochemistry of the amino and hydroxyl groups, as well as the pattern of substitution on the chroman ring, are critical determinants of their pharmacological profile.

Impact of Stereochemistry on Biological Activity

The spatial arrangement of atoms, or stereochemistry, is a pivotal factor in the interaction between a drug molecule and its biological target, such as an enzyme or receptor. google.com For chiral compounds like (3S,4S)-3-Amino-6-methoxychroman-4-ol, which have defined three-dimensional structures, different stereoisomers can exhibit vastly different biological activities. nih.gov This is because biological targets are themselves chiral and will preferentially bind to a molecule that has a complementary shape. google.com

The relative orientation of the amino group at position 3 and the hydroxyl group at position 4 of the chroman ring is of particular importance. In this compound, these two groups are in a trans configuration. Research into related trans-3-hydroxy-4-amino-chroman derivatives has indicated that this specific stereochemical arrangement is associated with antihypertensive properties. nih.gov The precise (3S,4S) configuration dictates how the molecule presents its functional groups, influencing its ability to form key interactions (e.g., hydrogen bonds) with its target protein.

Studies on various classes of chiral molecules consistently demonstrate that stereochemistry governs potency and pharmacological effect. For instance, in l-amino alcohol derivatives investigated as antifungal agents, only the S-configuration compounds displayed activity. nih.gov Similarly, research on nature-inspired compounds has shown that stereochemistry can lead to significant differences in biological activity, suggesting that processes like cellular uptake can be stereoselective. nih.govnih.gov While direct comparative studies on all isomers of 3-Amino-6-methoxychroman-4-ol are not widely published, the established principles of medicinal chemistry strongly support that the (3S,4S) isomer possesses a unique biological profile compared to its cis counterpart or its enantiomer, the (3R,4R) isomer.

Table 1: Influence of Stereochemistry on the Activity of Chiral Compounds (General Examples)
Compound ClassStereoisomerObserved Biological EffectReference
l-amino alcohol derivativesS-configurationShowed potent antifungal activity. nih.gov
l-amino alcohol derivativesR-configurationLacked significant antifungal activity. nih.gov
3-Br-acivicin derivatives(5S, αS) isomersDisplayed significant antiplasmodial activity. nih.govnih.gov
3-Br-acivicin derivativesOther isomersShowed reduced or no antiplasmodial activity. nih.govnih.gov
trans-3-Hydroxy-4-amino-chromanstrans configurationAssociated with antihypertensive activity. nih.gov

Role of Substituents on the Chroman Ring System

Substituents on the aromatic portion of the chroman ring play a crucial role in modulating the electronic properties and lipophilicity of the molecule, which in turn affects its biological activity. The specific substituent, its position, and its electron-donating or electron-withdrawing nature can significantly alter the compound's potency, selectivity, and even its mechanism of action.

In the case of this compound, the key substituent is the methoxy (B1213986) group (-OCH₃) at the 6-position. The oxygen atom in the methoxy group possesses lone-pair electrons that can be donated into the aromatic ring through resonance, which is an electron-donating effect. This can influence the reactivity and binding affinity of the molecule. Studies on related quinoline (B57606) derivatives have shown that a 6-methoxy group can be stabilized through hydrophobic interactions within the binding pocket of biological targets like P-glycoprotein. Furthermore, research on other phenolic compounds has demonstrated that a methoxy group can be critical for potent biological activity, such as the inhibition of enzymes like 12-lipoxygenase.

The position of substituents is equally critical. For chroman-4-ones, it has been found that a substituent in the 6-position is more important for activity than one in the 8-position. The nature of the substituent also matters; electron-donating groups on 6-chromanols have been shown to accelerate reaction rates through resonance stabilization. Conversely, the introduction of strong electron-withdrawing groups, such as nitro or chloro groups, often leads to a decrease in certain activities like radical scavenging. Therefore, the 6-methoxy group in this compound is not merely a structural component but a key functional feature that fine-tunes its electronic properties for optimal interaction with its biological target.

Table 2: Effect of Substituents on the Biological Activity of Chroman and Related Derivatives
Compound ClassSubstituent & PositionImpact on ActivityReference
Chroman-4-one DerivativesSubstituent at C6 vs. C8A substituent at the 6-position was found to be more critical for inhibitory activity than one at the 8-position.
6-Chromanol DerivativesElectron-donating groups (ortho)Accelerated reaction rates through resonance stabilization.
6-Chromanol DerivativesElectron-withdrawing groups (e.g., -Cl, -NO₂)Decreased radical scavenging activity.
6-Methoxy-2-arylquinolines6-Methoxy groupInvolved in hydrogen bonding and hydrophobic interactions within the P-gp binding site.
Chroman-2-carboxamides6-Hydroxy-7-methoxy substitutionExhibited potent inhibition of lipid peroxidation.

Future Directions in Research on 3s,4s 3 Amino 6 Methoxychroman 4 Ol

Development of Novel and More Efficient Stereoselective Synthetic Routes

The advancement of research into (3S,4S)-3-Amino-6-methoxychroman-4-ol and its analogs is intrinsically linked to the development of more efficient and stereoselective synthetic methodologies. While existing routes provide access to this specific stereoisomer, future efforts will likely focus on overcoming limitations in yield, scalability, and atom economy.

Organocatalysis represents a particularly promising avenue. The use of small organic molecules as catalysts can offer high levels of enantioselectivity and diastereoselectivity in the formation of the chiral centers within the chroman ring. researchgate.net Future research could explore novel bifunctional organocatalysts that can orchestrate cascade reactions, thereby constructing the complex core in a single, highly controlled step.

Furthermore, the exploration of novel catalytic methods, including biocatalysis with engineered enzymes and photoredox catalysis, could provide greener and more efficient synthetic pathways. researchgate.net These modern techniques have the potential to reduce the number of synthetic steps, minimize waste, and provide access to a wider range of derivatives under mild reaction conditions. researchgate.net The development of such methods will be crucial for the cost-effective production of this compound for extensive biological evaluation.

Synthetic StrategyPotential AdvantagesKey Research Focus
Organocatalysis High enantioselectivity and diastereoselectivity, metal-free conditions.Design of novel bifunctional catalysts for cascade reactions.
Biocatalysis High specificity, mild reaction conditions, environmentally friendly.Engineering of enzymes for specific chroman synthesis.
Photoredox Catalysis Access to novel bond formations, mild reaction conditions.Development of new photocatalytic cycles for chroman ring formation.

Advanced Computational Approaches for Structure-Function Prediction

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the potential to accelerate the identification and optimization of lead compounds. nih.govnih.gov For this compound, advanced computational approaches can provide profound insights into its structure-function relationships, guiding the design of more potent and selective analogs.

Future computational studies will likely employ a combination of techniques to build predictive models of biological activity. Molecular docking simulations can be utilized to predict the binding mode of the compound within the active site of various biological targets. nih.gov Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, helping to understand the conformational changes that occur upon binding.

Quantum mechanics/molecular mechanics (QM/MM) methods can be applied to study the electronic details of the interactions, providing a deeper understanding of the forces driving binding affinity and selectivity. The integration of these computational methods with experimental data will be crucial for the development of robust predictive models that can guide the synthesis of new derivatives with improved pharmacological profiles. rsc.orgresearchgate.netresearchgate.net

Computational MethodApplication in ResearchExpected Outcome
Molecular Docking Predicting binding modes and affinities to biological targets.Identification of key interactions and potential targets.
Molecular Dynamics (MD) Simulating the dynamic behavior of the ligand-receptor complex.Understanding conformational changes and binding stability.
QM/MM Investigating the electronic details of interactions.Elucidation of the precise nature of binding forces.

Expansion of Diversity-Oriented Synthesis Libraries based on the Chromanol Amino Alcohol Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, which are essential for screening against a wide range of biological targets. sci-hub.senih.gov The rigid and stereochemically defined core of this compound makes it an excellent scaffold for the development of DOS libraries.

Future research in this area will focus on developing synthetic routes that allow for the systematic variation of substituents at multiple positions of the chroman ring and the amino alcohol side chain. frontiersin.orgnih.gov This can be achieved through the use of versatile building blocks and robust chemical transformations that are amenable to parallel synthesis. The goal is to generate a collection of compounds that explore a broad region of chemical space, thereby increasing the probability of identifying novel biological activities. acs.org

The design of these libraries will be guided by computational methods to ensure that the resulting compounds possess drug-like properties and cover a diverse range of molecular shapes and functionalities. The screening of these libraries against various disease targets could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level

A thorough understanding of the molecular mechanisms by which this compound exerts its biological effects is crucial for its further development as a therapeutic agent. Future research will need to employ a range of biophysical and biochemical techniques to elucidate these mechanisms at the molecular level.

Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its biological target. This structural information will provide a detailed picture of the binding interactions and guide the design of more potent and selective inhibitors.

Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. Cellular and biochemical assays will be essential to probe the downstream effects of target engagement and to understand the compound's impact on signaling pathways. rsc.org A comprehensive understanding of the molecular mechanism of action will be critical for the translation of this promising compound into a clinical candidate.

Investigative TechniquePurposeInformation Gained
X-ray Crystallography/Cryo-EM Determine the 3D structure of the compound-target complex.Detailed binding mode and key interactions.
Surface Plasmon Resonance (SPR) Measure the kinetics of binding and dissociation.On- and off-rates, binding affinity (KD).
Isothermal Titration Calorimetry (ITC) Determine the thermodynamics of binding.Enthalpy (ΔH), entropy (ΔS), and stoichiometry of binding.
Cellular/Biochemical Assays Investigate the functional consequences of target engagement.Impact on cellular pathways and biological responses.

Q & A

Basic Questions

Q. What are the established synthetic routes for (3S,4S)-3-Amino-6-methoxychroman-4-ol, and how are stereochemical outcomes controlled?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, oxidation, or reductive amination. For chiral centers, asymmetric catalysis (e.g., chiral auxiliaries or catalysts) or enzymatic resolution may ensure stereochemical fidelity. Analytical techniques like chiral HPLC or polarimetry are critical for verifying enantiomeric purity. For example, similar chroman derivatives (e.g., 5-Methoxychroman-4-ol) use column chromatography for purification, while NMR and IR confirm structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. NMR spectroscopy (1H, 13C, COSY, and NOESY) resolves stereochemistry and proton coupling patterns. For example, chroman-4-ol derivatives are characterized by distinct chemical shifts for hydroxyl and methoxy groups in 1H-NMR (δ ~3.8–4.5 ppm) and carbonyl carbons in 13C-NMR . X-ray crystallography may further validate absolute configuration if crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Initial screens include antimicrobial susceptibility testing (e.g., MIC against Gram+/Gram– bacteria) and cytotoxicity assays (e.g., MTT on cancer cell lines). For instance, quinoline analogs like 3-Chloro-6-methoxyquinolin-4-ol are tested for cytotoxicity using standardized cell viability protocols . Dose-response curves and IC50 calculations help prioritize compounds for advanced studies.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing racemization?

  • Methodological Answer : Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, low-temperature conditions (-20°C) during amination steps reduce racemization in chiral chromans . Continuous monitoring via TLC or in-situ IR spectroscopy ensures reaction progression. Orthogonal protecting groups (e.g., Boc for amines) may stabilize intermediates .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Pharmacokinetic studies (e.g., plasma half-life, metabolic profiling via LC-MS) identify degradation pathways. Structural analogs with improved stability, such as fluorinated or methylated derivatives, can be synthesized and tested . Controlled in vitro conditions (e.g., hypoxia-mimicking environments) may better replicate in vivo challenges .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in anticancer assays?

  • Methodological Answer : Transcriptomic (RNA-seq) or proteomic (SILAC) profiling identifies dysregulated pathways. Target engagement is validated via SPR (surface plasmon resonance) or thermal shift assays. For example, chroman derivatives may interact with kinase domains or DNA topoisomerases, requiring co-crystallization or molecular docking simulations . Knockout cell lines (e.g., CRISPR-Cas9) confirm target specificity.

Q. How can researchers address variability in spectroscopic data across different laboratories?

  • Methodological Answer : Standardize protocols for sample preparation (e.g., deuterated solvents, concentration ranges) and instrument calibration. Inter-lab validation using reference standards (e.g., certified NMR reference compounds) ensures reproducibility. Collaborative studies, as seen in pollution monitoring projects, highlight the need for harmonized data collection frameworks .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for analyzing dose-dependent bioactivity data?

  • Methodological Answer : Nonlinear regression models (e.g., log(inhibitor) vs. response curves in GraphPad Prism) calculate EC50/IC50 values. ANOVA or Student’s t-tests compare treatment groups, while false discovery rate (FDR) corrections manage Type I errors in high-throughput screens . Replicates (n ≥ 3) and blinded experiments reduce bias.

Q. How should degradation products of this compound be characterized during stability studies?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH) followed by LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the methoxy group). Forced degradation under oxidative (H2O2), acidic (HCl), or basic (NaOH) conditions reveals susceptible sites. Structural elucidation of degradants uses HRMS and comparative NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.